molecular formula C21H24N4O2S B2362218 (4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1251611-27-4

(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2362218
CAS No.: 1251611-27-4
M. Wt: 396.51
InChI Key: OFKPUZXCIZEIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a piperazine ring, and a pyrazole ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research into similar compounds has focused on understanding their molecular interactions with biological receptors. For example, studies have elucidated the molecular interaction of antagonists with the CB1 cannabinoid receptor, using AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. This research highlights the importance of the aromatic ring moiety and the pyrazole substituent in binding interactions, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).

Antibacterial and Antimicrobial Screening

The synthesis and screening for antibacterial and antimicrobial activities are significant areas of application. Novel thiazolyl pyrazole compounds, for example, have been synthesized and tested for their antibacterial properties, indicating the potential of such compounds in addressing antibiotic resistance (Landage et al., 2019). Similarly, the antimicrobial activity of substituted phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones showcases the chemical's utility in developing new antimicrobial agents (Ashok et al., 2017).

Anticancer Activity

The exploration of anticancer activities is another crucial research avenue. Thiophene containing 1,3-diarylpyrazole derivatives have shown promise against various human cancer cells, indicating the potential for developing novel anticancer drugs. The evaluation of physicochemical properties and drug-likeness values of these compounds further supports their candidacy for drug development (Inceler et al., 2013).

Synthesis of Functionalised Compounds

The application of directed metalation in synthesis, particularly for creating functionalized benzo[b]thiophenes as intermediates in synthesizing benzothienopyranones, exemplifies the role of such compounds in organic synthesis. These methodologies facilitate the development of complex organic molecules with potential pharmaceutical applications (Pradhan & De, 2005).

Antiproliferative Screening

The synthesis and antiproliferative screening of new thiazole compounds against breast cancer cells MCF7 further demonstrate the potential therapeutic applications of these compounds. The creation of various thiazole compounds and their evaluation against cancer cells underscore the ongoing research efforts to find effective cancer treatments (Sonar et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more detailed studies on its synthesis, chemical reactions, mechanism of action, and safety profile would be beneficial .

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-16-18(14-22-25(16)17-6-3-2-4-7-17)21(27)24-11-9-23(10-12-24)15-19(26)20-8-5-13-28-20/h2-8,13-14,19,26H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKPUZXCIZEIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.